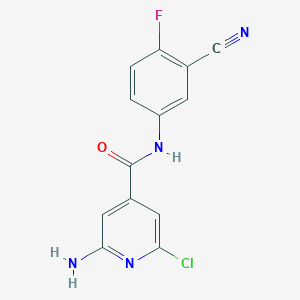![molecular formula C17H27NO B7555240 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are medications that are used to treat various medical conditions such as hypertension, heart failure, and arrhythmias. The chemical structure of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is shown below:
Wirkmechanismus
The mechanism of action of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is similar to other beta-blockers. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure. By blocking these receptors, beta-blockers also reduce the release of renin, which is a hormone that regulates blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are similar to other beta-blockers. These medications reduce the heart rate and blood pressure, which can lead to a decrease in myocardial oxygen demand. Beta-blockers can also improve left ventricular function and reduce the risk of arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol in lab experiments is its well-established mechanism of action. Beta-blockers have been extensively studied, and their effects on the cardiovascular system are well-known. However, one of the limitations of using beta-blockers in lab experiments is their potential for off-target effects. Beta-blockers can also block other types of receptors, which can lead to unintended effects.
Zukünftige Richtungen
1. Combination therapy: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol may be used in combination with other medications to treat hypertension, heart failure, and arrhythmias.
2. Novel beta-blockers: Researchers may develop new beta-blockers that have improved efficacy and fewer side effects.
3. Personalized medicine: Beta-blockers may be used in a more personalized manner based on an individual's genetic makeup and medical history.
In conclusion, 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a beta-blocker that has been extensively studied for its potential therapeutic applications. This chemical compound has a well-established mechanism of action and has been used to treat hypertension, heart failure, and arrhythmias. However, beta-blockers have potential limitations and researchers are exploring future directions to improve their efficacy and reduce their side effects.
Synthesemethoden
The synthesis of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol involves the reaction of 3-methylphenylacetone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with isobutylamine to form the final compound. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Hypertension: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are commonly used to treat hypertension. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure.
2. Heart failure: Beta-blockers have also been shown to be effective in treating heart failure. These medications improve the heart's ability to pump blood by reducing the workload on the heart.
3. Arrhythmias: Beta-blockers can also be used to treat certain types of arrhythmias. These medications help to regulate the heart's rhythm by blocking the beta-adrenergic receptors.
Eigenschaften
IUPAC Name |
2-[4-(3-methylphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-6-5-7-15(12-13)11-10-14(2)18-16-8-3-4-9-17(16)19/h5-7,12,14,16-19H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSFAUPRWCAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)
![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)


![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)

![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)